4-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a unique combination of functional groups. This compound includes an oxadiazole ring, a morpholine ring, and a pyrrolidine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which can be synthesized by reacting amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The morpholine ring is introduced through nucleophilic substitution reactions involving diethanolamine and sulfuric acid . The final step involves coupling the oxadiazole and morpholine intermediates with the pyrrolidine ring using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated synthesis and purification systems would also be essential to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring is known to act as a bioisostere for amides and esters, providing higher hydrolytic and metabolic stability . This compound may inhibit certain enzymes or receptors by mimicking the natural substrates or ligands, thereby blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their bioisosteric properties and broad spectrum of biological activities.
Isoxazole derivatives: Similar five-membered heterocycles with diverse biological activities.
Thiazole derivatives: Another class of heterocycles with significant biological and pharmaceutical applications.
Uniqueness
4-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its potential for higher stability and specific interactions with molecular targets makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H26N4O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
[4-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H26N4O4/c22-17(21-5-1-2-6-21)14-11-20(7-10-24-14)12-15-18-16(25-19-15)13-3-8-23-9-4-13/h13-14H,1-12H2 |
InChI Key |
HVJHIUOPXDJOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=NOC(=N3)C4CCOCC4 |
Origin of Product |
United States |
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